molecular formula C17H20N2O3S B5676302 N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B5676302
M. Wt: 332.4 g/mol
InChI Key: GBFNRKXGZDSRFN-UHFFFAOYSA-N
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Description

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-(propan-2-yl)phenylamine under specific conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature of around 80-100°C and using a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes, such as cyclooxygenases, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Comparison with Similar Compounds

  • N-(4-{[2-(propan-2-yl)phenyl]amino}methyl)phenyl]acetamide
  • N-(4-{[2,6-dimethoxy-4-pyrimidinyl]amino}sulfonyl}phenyl)acetamide
  • N-(4-{[2,5-dimethoxy-benzylidene]-amino}-phenyl)-acetamide

Comparison: N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better stability under various conditions .

Properties

IUPAC Name

N-[4-[(2-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)16-6-4-5-7-17(16)19-23(21,22)15-10-8-14(9-11-15)18-13(3)20/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFNRKXGZDSRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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